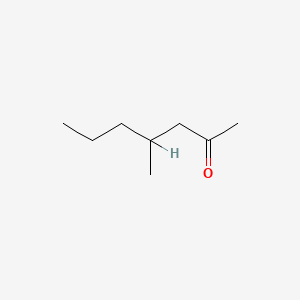

4-Methyl-2-heptanone

Description

Propriétés

IUPAC Name |

4-methylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-7(2)6-8(3)9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFPSSTVLFHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976905 | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6137-06-0 | |

| Record name | 2-Heptanone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006137060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Presence of 4-Methyl-2-heptanone in Nature: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Executive Summary

4-Methyl-2-heptanone is a volatile organic compound whose documented natural occurrence is remarkably sparse, particularly when compared to its well-studied structural isomers. While chemical databases report its presence in the plant kingdom, specifically in the tomato (Solanum lycopersicum), primary research detailing this finding, including quantitative data and specific methodologies, remains elusive. In the insect world, there are currently no definitive scientific reports confirming its presence. This technical guide presents the available information on this compound and provides a comprehensive comparative analysis of its isomers, 4-methyl-3-heptanone and 2-heptanone, which are significant semiochemicals in insects. This comparative context offers a valuable framework for future research into the potential biosynthesis, ecological role, and analytical detection of this compound.

Documented Natural Occurrence of this compound

Scientific literature and chemical databases contain limited information regarding the natural occurrence of this compound. The available data is summarized below.

In Plants

This compound has been reported as a volatile compound in Solanum lycopersicum (tomato)[1]. However, a thorough review of primary literature on tomato volatiles did not yield specific studies quantifying its concentration or detailing the exact protocol for its identification[2][3][4]. The compound is not listed among the key aroma-active components typically identified in tomato fruit or leaves[3][4][5].

Table 1: Quantitative Data for this compound in Plants

| Plant Species | Tissue/Organ | Concentration/Emission Rate | Source(s) |

| Solanum lycopersicum | Not Specified | Data Not Available | [1] |

In Insects

Despite extensive research into insect chemical communication, there are no confirmed reports of this compound as a naturally occurring compound in any insect species. Its role is often mistakenly attributed due to confusion with its isomers.

Table 2: Quantitative Data for this compound in Insects

| Insect Species | Gland/Source | Concentration/Amount | Source(s) |

| Not Reported | Not Applicable | Data Not Available | N/A |

Comparative Analysis of Structurally Related Ketones in Insects

To provide a functional context for researchers, this section details the established roles of two key isomers of this compound. These compounds are significant insect semiochemicals, and their biosynthetic pathways and analytical methodologies can serve as models for investigating this compound.

4-Methyl-3-heptanone: The Ant Alarm Pheromone

(S)-4-methyl-3-heptanone is one of the most common alarm pheromones in the insect world, particularly among ant species. It is typically produced in the mandibular glands and elicits a dose-dependent behavioral response: low concentrations cause attraction and alertness, while high concentrations trigger alarm and aggression[6].

Table 3: Quantitative Data for 4-Methyl-3-heptanone in Ants

| Insect Species | Gland/Source | Amount per Individual | Behavioral Threshold Concentration | Source(s) |

| Atta texana (Major Worker) | Mandibular Gland | 0.59 pg/head | Attraction: 5.7 x 10⁻¹³ g/cm³ Alarm: 5.7 x 10⁻¹² g/cm³ | [6] |

Research using stable isotope-labeling has demonstrated that (S)-4-methyl-3-heptanone is synthesized via a polyketide/fatty acid-type metabolic pathway. The backbone is constructed from three propionate units, derived from methylmalonyl-CoA, with subsequent decarboxylation to form the final ketone.

The ecological function of 4-methyl-3-heptanone in Atta texana ants is a classic example of a concentration-dependent signaling pathway.

2-Heptanone: A Multifunctional Semiochemical

2-Heptanone (also known as methyl n-amyl ketone) is another widely distributed ketone in insects. In honeybees (Apis mellifera), it is released from the mandibular glands during a bite and acts as a local anesthetic on pests like wax moth larvae and Varroa mites, paralyzing them for easier removal from the hive[7]. It also functions as an alarm pheromone in some ant species[6].

Table 4: Quantitative Data for 2-Heptanone

| Species/Source | Gland/Source | Amount/Concentration | Role | Source(s) |

| Atta texana | Mandibular Gland | 0.14 pg/head | Alarm Pheromone (minor component) | [6] |

| Honeybee-associated bacteria | Culture Filtrate | 1.5 - 2.6 ng/mL | Potential Protective Agent | [7] |

Experimental Protocols for Analysis

While no specific protocol for this compound from a natural source has been identified, the following sections describe robust, generalized methodologies for the extraction and analysis of methylheptanone isomers and other volatile organic compounds (VOCs) from plant and insect matrices.

Protocol for Volatile Extraction from Insect Glands (Ants)

This protocol is adapted from the methodology used to extract and quantify alarm pheromones from the mandibular glands of Atta texana[6].

-

Sample Collection: Collect 500 major worker ant heads from a colony. Heads can be stored in a solvent like benzene at -40°C until extraction.

-

Extraction: Homogenize the collected heads in a micro-blender with three successive portions of 50 mL of a non-polar solvent (e.g., pentane or hexane).

-

Concentration: Carefully combine the solvent extracts and concentrate the volume under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 1 mL). Avoid complete evaporation to prevent loss of volatile compounds.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a non-native alkane like undecane) for quantitative analysis.

-

Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Volatile Analysis from Plant Tissue (Tomato)

This is a generalized protocol for analyzing VOCs from tomato fruit or leaves using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS[7][8].

-

Sample Preparation: Homogenize a known weight of fresh plant tissue (e.g., 1.5 g) in a chilled blender or mortar and pestle. To inhibit enzymatic reactions that can alter the volatile profile, add a quenching solution (e.g., 1.5 mL of 100 mM EDTA or a saturated CaCl₂ solution).

-

Vial Preparation: Transfer a precise amount of the slurry (e.g., 2 mL) to a 10 mL or 20 mL headspace vial containing salts (e.g., 2.4 g CaCl₂ or NaCl) to increase the volatility of the analytes.

-

Internal Standard: Add a known concentration of an internal standard solution. For broad metabolomic studies, a cocktail of deuterated or ¹³C-labeled standards is often used[9].

-

SPME Extraction: Seal the vial and place it in an autosampler. Equilibrate the sample at a controlled temperature (e.g., 60°C for 10 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a fixed time (e.g., 40 minutes) to adsorb the volatiles.

-

GC-MS Analysis: Immediately transfer the SPME fiber to the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the analytical column for separation and detection.

General Experimental and Analytical Workflow

The logical flow for identifying and quantifying a volatile compound like this compound from a biological sample follows a standardized process.

Conclusion and Future Directions

The natural occurrence of this compound in plants and insects is, based on current scientific literature, exceptionally rare and poorly documented. Its single reported plant source, Solanum lycopersicum, lacks corroborating quantitative data in accessible primary studies, and there is no evidence of its presence in insects.

In stark contrast, its isomers, 4-methyl-3-heptanone and 2-heptanone, are well-established and vital semiochemicals that mediate critical behaviors such as alarm, defense, and aggregation across numerous insect species. The detailed understanding of the biosynthesis, analytical chemistry, and behavioral effects of these isomers provides a clear and robust roadmap for future investigations into this compound.

For researchers and drug development professionals, the potential biological activity of this compound remains an open and intriguing question. Future work should focus on re-examining the volatile profiles of Solanum lycopersicum using modern, high-resolution analytical techniques to confirm its presence and obtain the first quantitative measurements. Furthermore, screening of insect exocrine secretions, particularly from species where related ketones are found, may yet reveal a hidden ecological role for this elusive compound. The methodologies and biological pathways detailed in this guide for its isomers offer the foundational knowledge required to undertake such an investigation.

References

- 1. This compound | C8H16O | CID 94317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Volatile organic compounds in Solanum lycopersicum leaves and their roles in plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. srs.fs.usda.gov [srs.fs.usda.gov]

- 7. Detection and Analysis of VOCs in Cherry Tomato Based on GC-MS and GC×GC-TOF MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects [mdpi.com]

A Technical Guide to 4-Methyl-3-heptanone: An Insect Alarm Pheromone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on 4-methyl-3-heptanone . Initial research indicates that the compound of interest for insect alarm pheromones is the 3-ketone isomer, not 4-methyl-2-heptanone as specified in the topic. The scientific literature overwhelmingly identifies 4-methyl-3-heptanone as the active semiochemical in numerous insect species.

Introduction

4-Methyl-3-heptanone is a volatile ketone that serves as a potent alarm pheromone for a variety of social insects, most notably ants of the genera Atta, Pogonomyrmex, and Ooceraea.[1] Produced in the mandibular glands, this semiochemical is a critical component of their chemical communication arsenal, essential for colony defense and survival.[2] When released in response to a threat, 4-methyl-3-heptanone elicits a range of dose-dependent behaviors. At low concentrations, it acts as an attractant, alerting and recruiting nestmates to a specific location.[1][3] Conversely, higher concentrations trigger immediate alarm, aggression, and defensive maneuvers.[1][3]

The stereochemistry of the molecule is crucial, with the (S)-enantiomer being the biologically active form.[4][5][6] Beyond its role in intraspecies communication, this compound can also function as a kairomone, attracting parasitoids that use it to locate their ant hosts.[7] Understanding the biosynthesis, perception, and behavioral impact of 4-methyl-3-heptanone is vital for research in chemical ecology, neurobiology, and social insect behavior. Furthermore, its ability to manipulate insect behavior presents significant opportunities for the development of novel and targeted integrated pest management (IPM) strategies.[7][8]

Biosynthesis and Chemical Properties

(S)-4-methyl-3-heptanone is a chiral ketone. Its biosynthesis in insects has been shown to follow a polyketide/fatty acid-type metabolic pathway.[4][5] Isotope-labeling studies have demonstrated that the molecule is constructed from three propionate units.[4][6] This biosynthetic route is significant as it highlights the insect's ability to produce branched-chain compounds that do not adhere to the more common isoprene rule.[9]

// Nodes PropionylCoA1 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PropionylCoA2 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PropionylCoA3 [label="Propionyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase\n(PKS) / Fatty Acid\nSynthase (FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Polyketide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation &\nFurther Processing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pheromone [label="(S)-4-Methyl-3-heptanone", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PropionylCoA1 -> PKS; PropionylCoA2 -> PKS; PropionylCoA3 -> PKS; PKS -> Intermediate [label="Condensation"]; Intermediate -> Decarboxylation; Decarboxylation -> Pheromone; }

Caption: Proposed biosynthetic pathway of (S)-4-methyl-3-heptanone.

Quantitative Data

The concentration of 4-methyl-3-heptanone and the behavioral responses it elicits are crucial for its function. The following tables summarize the available quantitative data.

Table 1: Concentration of 4-Methyl-3-heptanone in Insects

| Species | Amount per Individual | Source Gland | Reference(s) |

| Atta texana (Major worker) | 0.59 µg / head | Mandibular | [3] |

| Pogonomyrmex barbatus | Not specified | Mandibular | [9] |

| Ooceraea biroi | Present in head extracts | Head (likely Mandibular) | [2] |

Table 2: Behavioral Responses to 4-Methyl-3-heptanone

| Species | Concentration | Behavioral Response | Reference(s) |

| Atta texana | 5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³) | Detection and Attraction | [1][3] |

| Atta texana | 5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³) | Alarm | [1][3] |

| Atta texana | High concentrations | Repulsion and Alarm | [3] |

| Ooceraea biroi | Low concentrations | Attraction | [2] |

| Ooceraea biroi | High concentrations | Repulsion | [2] |

Experimental Protocols

Reproducible experimental design is fundamental to studying pheromones. Below are generalized protocols based on established methodologies.

Protocol: Pheromone Extraction and Identification

This protocol outlines the steps for extracting and identifying 4-methyl-3-heptanone from insect mandibular glands.

-

Sample Collection: Collect heads from major workers of the target ant species. For Atta texana, 500 heads were used in the original study.[3] Samples should be immediately processed or stored at low temperatures (e.g., -40°C) in a solvent like benzene to prevent degradation.[3]

-

Extraction: Homogenize the collected heads in a non-polar solvent such as pentane or hexane using a blender (e.g., a Waring Microblender).[3] Perform the extraction multiple times with fresh solvent to ensure complete recovery of the volatile compounds.

-

Concentration: Carefully concentrate the resulting solvent extract under a gentle stream of nitrogen to avoid losing the volatile pheromone.

-

Analysis (GC-MS): Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): Separates the individual components of the volatile mixture. A chiral column can be used to separate the (S) and (R) enantiomers.

-

Mass Spectrometry (MS): Fragments the separated molecules, producing a characteristic mass spectrum that allows for definitive identification by comparison to a synthetic standard of 4-methyl-3-heptanone.[4][5]

-

-

Quantification: Quantify the amount of pheromone present by comparing the peak area from the sample to a standard curve generated from known concentrations of a synthetic standard.

Protocol: Behavioral Bioassay

This protocol describes a method for observing the behavioral response of ants to synthetic 4-methyl-3-heptanone.

-

Arena Setup: Establish a colony or a group of worker ants in a controlled foraging arena. Allow the ants to acclimatize to the environment.

-

Pheromone Preparation: Prepare serial dilutions of synthetic (S)-4-methyl-3-heptanone in a suitable solvent (e.g., pentane or mineral oil). A control with only the solvent is essential.

-

Stimulus Application: Apply a small, measured amount of the diluted pheromone solution (or control) to a delivery device, such as a filter paper strip or a small cotton swab.

-

Pheromone Delivery: Introduce the stimulus-laden device into the arena, placing it in a consistent location, often upwind if using a wind tunnel, to observe anemotaxis (orientation to wind).

-

Behavioral Observation: Record the ants' behaviors systematically. Define and quantify specific responses such as:

-

Detection/Attraction: Number of ants orienting towards and approaching the source.

-

Alarm: Increased movement speed, open mandibles, erratic running.

-

Repulsion: Number of ants moving away from the source.

-

-

Data Analysis: Analyze the recorded behaviors, comparing the responses to different pheromone concentrations against the solvent control using appropriate statistical tests.[2][10]

// Nodes A [label="1. Sample Collection\n(e.g., Ant Heads)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Solvent Extraction\n(e.g., Pentane)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Identification &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Behavioral Bioassay\n(Controlled Arena)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Data Recording\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Confirmation of\nPheromone Activity", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Use synthetic\nstandard"]; E -> F; F -> G; }

Caption: General workflow for insect pheromone identification and validation.

Olfactory Signaling Pathway

Insects detect volatile compounds like 4-methyl-3-heptanone using olfactory sensory neurons (OSNs) housed in sensilla on their antennae. The perception of this pheromone initiates a signaling cascade that results in a behavioral response.

-

Pheromone Binding: Volatile pheromone molecules enter the sensilla through pores and are bound by Odorant-Binding Proteins (OBPs), which transport the hydrophobic molecules through the aqueous sensillar lymph.

-

Receptor Activation: The OBP-pheromone complex interacts with a specific Olfactory Receptor (OR) complex on the dendritic membrane of an OSN. The insect OR complex is a heterodimer, consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco). It is the OrX subunit that determines the specificity for a particular ligand like 4-methyl-3-heptanone.

-

Signal Transduction: Upon binding, the OR complex functions as a ligand-gated ion channel, opening to allow cation influx (e.g., Ca²⁺) and depolarizing the neuron. This generates an action potential.

-

Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect brain. Axons from OSNs expressing the same OR converge on specific spherical structures called glomeruli. Studies in the clonal raider ant have identified specific glomeruli, termed "panic glomeruli," that respond strongly to 4-methyl-3-heptanone.[11] The response in these glomeruli can be age-dependent, with older ants sometimes showing a stronger neural response, correlating with increased behavioral sensitivity.[11]

-

Behavioral Output: From the antennal lobe, projection neurons relay the processed olfactory information to higher brain centers, such as the mushroom bodies and lateral horn, where the information is integrated, leading to a coordinated behavioral output (e.g., attraction or alarm).

While specific ORs for many ant pheromones have been identified, the precise receptor for 4-methyl-3-heptanone has not yet been definitively characterized, representing an important area for future research.[12][13]

Caption: General olfactory signaling pathway for 4-methyl-3-heptanone.

Applications for Researchers and Drug Development

The potent behavioral effects of 4-methyl-3-heptanone offer several avenues for practical application, particularly in pest management.

-

Pest Management: For invasive ant species that use this pheromone, it can be integrated into control strategies. Hughes and colleagues (2002) demonstrated that incorporating 4-methyl-3-heptanone into baits could significantly improve their efficacy by attracting ants to the toxicant.[7] It could also be used in lures for monitoring traps or as part of a "push-pull" strategy, where repellents push pests away from a crop and attractants pull them into traps.[14][15][16]

-

Kairomonal Activity: The fact that some parasitoids use 4-methyl-3-heptanone to find their hosts could be exploited in biological control programs.[7] Lures could be developed to attract and retain these natural enemies in areas where pest ants are a problem.

-

Antifungal Properties: Research has shown that 4-methyl-3-heptanone possesses antifungal properties, though it is less potent than other semiochemicals like citral.[17][18] This secondary biological activity could be of interest to professionals in drug development or agricultural science looking for novel antimicrobial compounds.

Conclusion

4-Methyl-3-heptanone is a well-characterized and highly effective alarm pheromone that governs critical defensive behaviors in numerous ant species. Its biosynthesis from propionate precursors, its dose-dependent behavioral effects, and the foundational knowledge of its neural perception make it a model compound for studying chemical communication. For researchers, it remains a valuable tool for investigating the neurobiology of olfaction and the evolution of social behavior. For professionals in applied fields, its ability to potently manipulate insect behavior holds considerable promise for the development of smarter, more sustainable pest control solutions. Future research focused on identifying the specific olfactory receptors for this pheromone will further unlock our understanding of insect chemosensation and open new doors for its practical application.

References

- 1. benchchem.com [benchchem.com]

- 2. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

- 6. Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. orbi.uliege.be [orbi.uliege.be]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. sciencedaily.com [sciencedaily.com]

- 14. plantprotection.pl [plantprotection.pl]

- 15. slunik.slu.se [slunik.slu.se]

- 16. Semiochemicals for controlling insect pests [plantprotection.pl]

- 17. tandfonline.com [tandfonline.com]

- 18. Antifungal properties of the insect alarm pheromones, citral, 2-heptanone, and 4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 4-Methyl-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Methyl-2-heptanone, a ketone of interest in various chemical and research applications. This document outlines its fundamental chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identification

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 156-157 °C (for a similar isomer) | [5] |

| Density | 0.8088 g/cm³ (for an isomer) | [6] |

| Refractive Index | 1.4214 (at 20°C) (for an isomer) | [6] |

| XLogP3-AA (logP) | 2.3 | [7] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| Complexity | 86.6 | [2] |

Experimental Protocol: Synthesis of 2-Methyl-4-heptanone

A common method for the synthesis of ketones such as this compound involves a two-step process: a Grignard reaction to form a secondary alcohol, followed by oxidation of the alcohol to the corresponding ketone. The synthesis of the related isomer, 2-methyl-4-heptanone, is well-documented and provides a valuable protocol.[6][8]

Step 1: Grignard Synthesis of 2-Methyl-4-heptanol

-

Preparation of the Grignard Reagent:

-

Activate magnesium turnings with a few crystals of iodine in a mortar.

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add the activated magnesium.

-

Prepare a solution of 1-chloro-2-methylpropane in dry diethyl ether and add it to the dropping funnel.

-

Slowly add the 1-chloro-2-methylpropane solution to the magnesium to initiate the Grignard reaction.

-

-

Reaction with Aldehyde:

-

Once the Grignard reagent is formed, cool the solution.

-

Prepare a solution of butanal in anhydrous ether and add it dropwise to the Grignard reagent with stirring.

-

After the addition is complete, reflux the mixture for approximately 20 minutes.

-

-

Workup:

-

Carefully quench the reaction by the dropwise addition of water, followed by the addition of a dilute acid solution (e.g., 5% HCl).

-

Separate the ether layer, wash it with an appropriate aqueous solution (e.g., 1N NaOH), and dry it over an anhydrous salt like magnesium sulfate.

-

Remove the ether by distillation to obtain the crude 2-methyl-4-heptanol.

-

Step 2: Oxidation of 2-Methyl-4-heptanol to 2-Methyl-4-heptanone

-

Oxidation Reaction:

-

Prepare an oxidizing solution, for example, by dissolving sodium dichromate in a mixture of sulfuric acid and water.

-

Add the 2-methyl-4-heptanol dropwise to the oxidizing solution while maintaining a controlled temperature (e.g., 15-25°C).

-

Continue stirring at room temperature for about 1.5 hours after the addition is complete.

-

-

Product Isolation and Purification:

-

Add water to the reaction mixture and extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic extracts and dry them over an anhydrous salt.

-

Remove the solvent by distillation.

-

The resulting crude ketone can be further purified by distillation.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a methylheptanone isomer via a Grignard reaction and subsequent oxidation.

References

- 1. This compound | C8H16O | CID 94317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Heptanone, 4-methyl- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. dasher.wustl.edu [dasher.wustl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, 6137-06-0 [thegoodscentscompany.com]

- 8. pure.rug.nl [pure.rug.nl]

Spectroscopic Analysis of 4-Methyl-2-heptanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-methyl-2-heptanone, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectroscopic data (NMR, IR, and Mass Spectrometry), experimental protocols for data acquisition, and a workflow visualization.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No: 6137-06-0).[1] The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~2.1 | s | 3H |

| H-3 | ~2.4 | d | 2H |

| H-4 | ~1.8 | m | 1H |

| H-5 | ~1.2-1.4 | m | 2H |

| H-6 | ~1.2-1.4 | m | 2H |

| H-7 | ~0.9 | t | 3H |

| 4-CH₃ | ~0.9 | d | 3H |

¹³C NMR

While a full experimental spectrum is not publicly available, some data can be found through chemical databases.[3] The following table combines available information with predicted chemical shifts, which are valuable for structural confirmation. The carbonyl carbon is characteristically found significantly downfield.[4]

| Carbon | Chemical Shift (ppm) |

| C-1 | ~30 |

| C-2 (C=O) | >200 |

| C-3 | ~52 |

| C-4 | ~35 |

| C-5 | ~30 |

| C-6 | ~20 |

| C-7 | ~14 |

| 4-CH₃ | ~23 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, a key indicator for ketones.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1718 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1370 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is expected at m/z 128, corresponding to the molecular weight of the compound (C₈H₁₆O).[1]

| m/z | Relative Intensity | Assignment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 113 | Medium | [M - CH₃]⁺ |

| 85 | High | [M - C₃H₇]⁺ |

| 71 | High | [M - C₄H₉]⁺ |

| 58 | High | McLafferty rearrangement |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard pulse-acquire sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the TMS signal.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, a "neat" sample is prepared. A single drop of the pure liquid is placed on the surface of one salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and H₂O.

-

The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder.

-

The sample spectrum is then recorded. The instrument automatically subtracts the background spectrum.

-

-

Data Processing: The resulting spectrum, typically plotted as transmittance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then flows directly into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used. The sample molecules are bombarded with a high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

The Biosynthesis of (S)-4-methyl-3-heptanone in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-methyl-3-heptanone is a widespread alarm pheromone in various ant species and is also found in other insects. Its biosynthesis follows a polyketide/fatty acid-type metabolic pathway, a fascinating example of how insects have co-opted primary metabolic routes to produce crucial semiochemicals. This technical guide provides an in-depth overview of the biosynthesis of (S)-4-methyl-3-heptanone, detailing the proposed enzymatic steps, key intermediates, and the experimental methodologies used to elucidate this pathway. While specific quantitative data for this pathway remains limited, this guide consolidates the current understanding and provides a framework for future research, including potential applications in pest management and drug development.

Introduction

Chemical communication is paramount in the insect world, governing behaviors from mating and aggregation to alarm and defense. Pheromones, as chemical messengers, are central to these interactions. (S)-4-methyl-3-heptanone is a key alarm pheromone utilized by numerous ant species, including those in the genera Atta, Myrmica, and Pogonomyrmex. Understanding the biosynthetic pathways of such semiochemicals is crucial for several reasons. From a basic research perspective, it unveils the elegant molecular strategies insects employ to generate a diverse array of signaling molecules. For applied sciences, this knowledge can be harnessed to develop novel and specific pest control strategies that disrupt these chemical communication channels. This guide will provide a comprehensive overview of the biosynthesis of (S)-4-methyl-3-heptanone, focusing on the core biochemical reactions and the experimental evidence that underpins our current understanding.

The Biosynthetic Pathway of (S)-4-methyl-3-heptanone

The biosynthesis of (S)-4-methyl-3-heptanone is a prime example of a modified fatty acid synthesis pathway, specifically a polyketide synthesis route. The foundational work by Jarvis et al. (2004) demonstrated through stable isotope labeling that this C8-ketone is derived from three propionate units.[1] This finding was crucial in shifting the understanding away from typical fatty acid synthesis, which primarily utilizes acetate units.

The proposed pathway begins with the precursor propionyl-CoA and involves a series of condensation and modification steps catalyzed by a suite of enzymes analogous to those found in fatty acid and polyketide synthases.

Precursor Supply: The Role of Propionyl-CoA

The biosynthesis is initiated with propionyl-CoA, a common metabolite derived from the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, and methionine. The availability of propionyl-CoA is the first critical control point in the pathway.

The Polyketide Synthase (PKS) Machinery

A Type I Polyketide Synthase (PKS) is the putative enzymatic core of this pathway. PKSs are large, multi-domain enzymes that act as molecular assembly lines. The biosynthesis of (S)-4-methyl-3-heptanone likely involves a PKS with at least the following domains:

-

Acyltransferase (AT): Selects and loads the propionyl-CoA starter unit and the methylmalonyl-CoA extender units onto the Acyl Carrier Protein (ACP).

-

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheine arm and shuttles it between the various catalytic domains.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

-

Thioesterase (TE): Cleaves the final polyketide chain from the ACP, often accompanied by cyclization or, in this case, hydrolysis and decarboxylation.

Proposed Step-by-Step Biosynthesis

The following is a proposed, step-by-step enzymatic sequence for the biosynthesis of (S)-4-methyl-3-heptanone, based on the findings of Jarvis et al. (2004) and the known functions of PKS domains.[1]

Step 1: Priming the PKS The biosynthesis is initiated by the loading of a propionyl-CoA starter unit onto the ACP domain, a reaction catalyzed by the AT domain.

Step 2: First Condensation and Reduction A molecule of methylmalonyl-CoA (derived from the carboxylation of propionyl-CoA by propionyl-CoA carboxylase) is loaded onto the ACP. The KS domain then catalyzes the condensation of the propionyl group with the methylmalonyl group, resulting in a β-ketoacyl-ACP intermediate. This is followed by the sequential action of the KR, DH, and ER domains to fully reduce the β-keto group, elongating the chain.

Step 3: Second Condensation and Modification Another molecule of methylmalonyl-CoA is loaded onto the ACP. The KS domain catalyzes a second condensation reaction. Following this condensation, the resulting β-keto group is likely not reduced, as the final product is a ketone.

Step 4: Chain Termination and Product Release The final step is the release of the polyketide chain from the ACP domain, catalyzed by the TE domain. This release is coupled with a decarboxylation event to yield the final product, (S)-4-methyl-3-heptanone.

Quantitative Data

As of the date of this guide, specific quantitative data for the enzymes involved in the biosynthesis of (S)-4-methyl-3-heptanone in insects, such as enzyme kinetics (Km, Vmax, kcat), substrate concentrations, and product yields, are not available in the published literature. However, to provide a frame of reference for researchers, the following tables summarize kinetic data for related enzymes from various organisms.

Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)

| Organism | Substrate | Km (mM) | Vmax (units) | Reference |

| Homo sapiens | Propionyl-CoA | 0.29 | Not specified | [2] |

| Metallosphaera sedula | Propionyl-CoA | 0.07 | Not specified | [3] |

| Thermobifida fusca | Propionyl-CoA | Not specified | Not specified | [4] |

Table 2: Kinetic Parameters of Fatty Acid Synthase (FAS) with Propionyl-CoA

| Organism | Substrate | kcat (s-1) | Km (µM) | Reference |

| Metazoan FAS (murine) | Methylmalonyl-CoA | ~170 times lower than with malonyl-CoA | Not specified | [5] |

| Brevibacterium ammoniagenes | Propionyl-CoA | Not specified | Not specified | [2] |

Table 3: Kinetic Parameters of Thioesterases (TE)

| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Arabidopsis thaliana (CTS) | Acyl-CoA Thioesterase | C18:0-CoA | 1.05 ± 0.16 | 5.7 | [1] |

| Mouse (Them1) | Acyl-CoA Thioesterase | Palmitoyl-CoA | Not specified | Not specified | [6] |

Experimental Protocols

The elucidation of the biosynthetic pathway of (S)-4-methyl-3-heptanone has relied on a combination of stable isotope labeling and analytical chemistry techniques. The following sections provide detailed, generalized protocols for the key experiments that are central to studying this and other insect pheromone biosynthetic pathways.

Protocol 1: In Vivo Stable Isotope Labeling

This protocol is a generalized procedure for tracing the metabolic fate of precursors into pheromones.

Objective: To determine the biosynthetic precursors of (S)-4-methyl-3-heptanone.

Materials:

-

Live insects (e.g., ant colony or other relevant species).

-

Stable isotope-labeled precursors (e.g., [1-¹³C]propionate, [2-¹³C]propionate, [¹³C₃]propionate, [D₃]methylmalonic acid).

-

Artificial diet or sugar solution.

-

Micro-application tools (e.g., microcapillary tubes, fine-tipped needles).

-

Incubation chambers.

Procedure:

-

Preparation of Labeled Diet: Prepare a feeding solution (e.g., 10% sucrose) containing a known concentration of the stable isotope-labeled precursor. The concentration will need to be optimized for the specific insect and precursor.

-

Administration of Labeled Precursor:

-

Feeding: Provide the labeled diet to the insects. For social insects like ants, the diet can be introduced to the colony's foraging arena.

-

Topical Application: For some insects, a small droplet of the labeled precursor in a suitable solvent can be applied to the cuticle.

-

-

Incubation: Maintain the insects under controlled conditions (temperature, humidity, photoperiod) for a period sufficient for the precursor to be metabolized and incorporated into the pheromone. This can range from hours to days.

-

Sample Collection: After the incubation period, collect the insects and proceed with pheromone extraction.

Protocol 2: Pheromone Extraction and GC-MS Analysis

This protocol details the extraction of the pheromone and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the incorporation of stable isotopes into (S)-4-methyl-3-heptanone.

Materials:

-

Labeled insects from Protocol 1.

-

Dissecting tools (forceps, microscope).

-

Solvent (e.g., hexane, dichloromethane).

-

Glass vials with PTFE-lined caps.

-

Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms).

Procedure:

-

Pheromone Gland Dissection and Extraction:

-

Anesthetize the insects by chilling.

-

Under a dissecting microscope, carefully dissect the pheromone gland (e.g., the mandibular gland in many ant species).

-

Place the dissected gland into a glass vial containing a small volume of hexane (e.g., 50 µL).[7]

-

Allow the extraction to proceed for at least 30 minutes at room temperature.[7]

-

-

GC-MS Analysis:

-

Inject a small aliquot (e.g., 1 µL) of the hexane extract into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250°C.

-

Oven program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Carrier gas: Helium.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-550.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 4-methyl-3-heptanone based on its retention time and mass spectrum.

-

Analyze the mass spectrum of the peak to determine the presence and pattern of isotopic labeling. The incorporation of ¹³C or D will result in a shift in the molecular ion and fragment ions.

-

Protocol 3: In Vitro Enzyme Assays (General)

These are generalized protocols for assaying the activity of the putative enzymes involved in the pathway.

4.3.1. Polyketide Synthase (PKS) Assay

Objective: To detect PKS activity in insect tissue homogenates.

Materials:

-

Insect pheromone glands or relevant tissue.

-

Homogenization buffer (e.g., phosphate buffer with protease inhibitors).

-

Radiolabeled precursors (e.g., [¹⁴C]propionyl-CoA, [¹⁴C]methylmalonyl-CoA).

-

Cofactors (NADPH).

-

Quenching solution (e.g., citric acid).

-

Scintillation cocktail and counter.

Procedure:

-

Tissue Homogenization: Dissect and homogenize the insect tissue in ice-cold buffer.

-

Assay Mixture: In a microcentrifuge tube, combine the tissue homogenate, radiolabeled precursors, and NADPH.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Extraction: Extract the lipid-soluble products (including the polyketide) with an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

4.3.2. Thioesterase (TE) Assay

Objective: To measure the activity of thioesterases that may be involved in product release.

Materials:

-

Insect tissue homogenate.

-

Assay buffer (e.g., HEPES buffer).

-

Acyl-CoA substrate (e.g., a synthetic polyketide-CoA analog).

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

-

Spectrophotometer.

Procedure:

-

Assay Mixture: In a cuvette, combine the assay buffer, DTNB, and the acyl-CoA substrate.

-

Initiate Reaction: Add the tissue homogenate to the cuvette to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of the thioester bond by the TE releases Coenzyme A, which reacts with DTNB to produce a colored product.[6]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Visualizations

Proposed Biosynthetic Pathway of (S)-4-methyl-3-heptanone

Caption: Proposed biosynthetic pathway of (S)-4-methyl-3-heptanone.

Experimental Workflow for Biosynthetic Pathway Elucidation

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of (S)-4-methyl-3-heptanone in insects represents a fascinating adaptation of the polyketide synthesis machinery to produce a vital chemical signal. While the overall pathway involving the condensation of three propionate units is established, significant gaps in our knowledge remain. Future research should focus on:

-

Identification and Characterization of Enzymes: The specific PKS and other enzymes involved in this pathway in key insect species need to be identified, cloned, and characterized biochemically. This will provide definitive evidence for the proposed steps and reveal the molecular basis for the stereospecificity of the final product.

-

Quantitative Analysis: Detailed kinetic studies of the identified enzymes are required to understand the flux and regulation of the pathway.

-

Regulatory Mechanisms: The genetic and hormonal regulation of this biosynthetic pathway is completely unknown and represents a fertile area for investigation.

-

Inhibitor Screening: With a detailed understanding of the enzymes involved, it will be possible to design and screen for specific inhibitors. Such inhibitors could form the basis of novel, environmentally benign pest management strategies that target insect communication.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the biosynthesis of this important insect pheromone. The continued exploration of such pathways will undoubtedly lead to new discoveries in insect biochemistry and provide innovative solutions for applied entomology.

References

- 1. Intrinsic acyl-CoA thioesterase activity of a peroxisomal ATP binding cassette transporter is required for transport and metabolism of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionyl-Coa induced synthesis of even-chain-length fatty acids by fatty acid synthetase from Brevibacterium ammoniagenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Olfactory Response of Insects to 4-Methyl-2-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the olfactory responses of insects to the ketone 4-methyl-2-heptanone and its structurally similar, and more extensively studied, analogs. While direct research on the semiochemical role of this compound is limited, this document establishes a framework for its potential investigation by examining the well-documented electrophysiological and behavioral effects of 4-methyl-3-heptanone and 2-heptanone. This guide offers detailed experimental protocols for key analytical techniques, presents quantitative data in structured tables, and visualizes the underlying biological and experimental processes through signaling pathway and workflow diagrams. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological details necessary to explore the chemosensory world of insects in response to this class of volatile organic compounds.

Introduction: The Scarcity of Data on this compound

This compound is a naturally occurring ketone that has been identified in plants such as the tomato, Solanum lycopersicum.[1] Despite its presence in the environment, there is a notable scarcity of published research specifically detailing its role as a semiochemical and the corresponding olfactory responses in insects.

In contrast, structurally related ketones are well-established as critical signaling molecules in insect communication. Notably, 4-methyl-3-heptanone is a potent alarm pheromone in numerous ant species, while 2-heptanone serves as an alarm pheromone and defensive compound in honeybees and certain ants.[2][3][4][5][6]

Given the limited direct data on this compound, this guide will leverage the extensive research on 4-methyl-3-heptanone and 2-heptanone to provide a comprehensive overview of the principles, methodologies, and data presentation relevant to studying insect olfactory responses to this class of compounds. This comparative approach will provide a robust framework for future investigations into the potential semiochemical activity of this compound.

The Insect Olfactory System: A Brief Overview

Insects perceive volatile chemical cues from their environment through a highly sensitive and sophisticated olfactory system. This process is fundamental for locating food, mates, and oviposition sites, as well as for avoiding predators and other dangers.[7] The key components of this system include:

-

Antennae and Maxillary Palps: These appendages are adorned with sensory hairs called sensilla, which house the olfactory sensory neurons (OSNs).

-

Olfactory Sensory Neurons (OSNs): These neurons are responsible for detecting odorant molecules. Their dendrites express specific olfactory receptors (ORs).

-

Odorant Receptors (ORs): In most insects, ORs are ligand-gated ion channels that form a heteromeric complex consisting of a variable, odorant-binding subunit (OrX) and a highly conserved co-receptor subunit (Orco).[8][9] The binding of an odorant to an OrX subunit triggers the opening of the ion channel, leading to the depolarization of the OSN and the generation of an action potential.

-

Antennal Lobe and Higher Brain Centers: The electrical signals from the OSNs are transmitted to the antennal lobe, the primary olfactory processing center in the insect brain, where the information is further processed to elicit a behavioral response.

Olfactory Signaling Pathway

The detection of an odorant and its transduction into a neural signal involves a cascade of events. The binding of a ligand to an olfactory receptor can initiate both ionotropic and metabotropic signaling pathways, leading to the depolarization of the olfactory sensory neuron.

Quantitative Data on Olfactory Responses to Related Ketones

The following tables summarize the quantitative data available for the olfactory responses of various insect species to 4-methyl-3-heptanone and 2-heptanone.

Table 1: Electrophysiological and Behavioral Responses to 4-Methyl-3-heptanone

| Insect Species | Assay Type | Stimulus Concentration | Observed Response | Reference |

| Atta texana (Leaf-cutter ant) | Behavioral Assay | 5.7 x 10⁻¹³ g/cm³ | Detection and Attraction | [4] |

| Atta texana (Leaf-cutter ant) | Behavioral Assay | 5.7 x 10⁻¹² g/cm³ | Alarm | [4] |

| Pogonomyrmex barbatus (Red harvester ant) | Behavioral Assay | Not specified | Alarm and Aggression | [10] |

| Ooceraea biroi (Clonal raider ant) | Behavioral Assay | Low concentrations | Attraction | [11] |

| Ooceraea biroi (Clonal raider ant) | Behavioral Assay | High concentrations | Repulsion and Alarm | [11] |

| Sitona discoideus (Lucerne weevil) | Electroantennography (EAG) | Not specified | Antennal depolarization | [12][13] |

| Sitona discoideus (Lucerne weevil) | Single-Sensillum Recording (SSR) | Not specified | Firing of specialized olfactory receptor neurons | [12][13] |

Table 2: Electrophysiological and Behavioral Responses to 2-Heptanone

| Insect Species | Assay Type | Stimulus Concentration | Observed Response | Reference |

| Apis mellifera (Honeybee) | Behavioral Assay | Low concentrations | No alarm response | [14] |

| Apis mellifera (Honeybee) | Behavioral Assay | High concentrations | Defensive behavior | [15] |

| Apis mellifera (Honeybee) | Electroantennography (EAG) | 4.049 µg/mL | Antennal detection | [14] |

| Tribolium castaneum (Red flour beetle) | Electroantennography (EAG) | 10⁻¹ dilution | Strong EAG response | |

| Drosophila melanogaster (Fruit fly) | Single-Sensillum Recording (SSR) | Not specified | Activation of ab3B neuron | [16] |

| Atta texana (Leaf-cutter ant) | Behavioral Assay | ~1000x higher than 4-methyl-3-heptanone | Alarm (less effective) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify insect olfactory responses.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general assessment of olfactory sensitivity.[9][17]

Protocol:

-

Insect Preparation:

-

Anesthetize the insect by chilling it on ice.

-

Excise one antenna at its base using micro-scissors.

-

Mount the excised antenna onto a forked electrode holder using conductive gel, ensuring good contact at both the base and the distal end of the antenna.[1]

-

Alternatively, for a whole-insect preparation, immobilize the insect in a pipette tip or with wax, with the head and antennae exposed.[12] Insert a reference electrode into the head or an eye, and a recording electrode over the tip of the antenna.[12][18]

-

-

Odorant Delivery:

-

Prepare serial dilutions of this compound in a high-purity solvent (e.g., paraffin oil or hexane).

-

Apply a known volume (e.g., 10 µL) of the diluted odorant onto a filter paper strip and insert it into a Pasteur pipette.

-

Deliver a continuous stream of purified, humidified air over the antennal preparation through a main delivery tube.

-

Inject a puff of air from the odorant-containing pipette into the main air stream for a defined duration (e.g., 0.5 seconds) to deliver the stimulus.

-

-

Data Acquisition and Analysis:

-

Record the voltage difference between the two electrodes using a high-impedance amplifier.

-

The peak amplitude of the negative voltage deflection following the stimulus is measured as the EAG response (in millivolts, mV).

-

Normalize responses by subtracting the response to a solvent blank and/or expressing it as a percentage of the response to a standard reference compound (e.g., 1-hexanol).

-

Single-Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique that measures the action potentials (spikes) from individual OSNs within a single sensillum, offering high resolution of neuronal specificity and sensitivity.[2][19][20]

Protocol:

-

Insect Preparation:

-

Immobilize the insect in a pipette tip or on a slide with wax or double-sided tape, ensuring one antenna is stable and accessible.[3]

-

Place the preparation under a high-magnification microscope with micromanipulators.

-

Insert a sharp reference electrode (e.g., tungsten or glass) into the insect's eye.[2][19]

-

Carefully advance a sharpened recording electrode to pierce the cuticle of a single targeted sensillum. Successful insertion is often indicated by a stable baseline of spontaneous neuronal firing.[2]

-

-

Odorant Delivery:

-

The odorant delivery system is similar to that used for EAG.

-

-

Data Acquisition and Analysis:

-

Record the electrical activity from the recording electrode. Action potentials from different neurons within the same sensillum can often be distinguished by their varying spike amplitudes.[2][19]

-

Quantify the response by counting the number of spikes in a defined time window after the stimulus and subtracting the baseline firing rate. The response is expressed in spikes per second (Hz).

-

Generate dose-response curves by plotting the firing rate against a range of odorant concentrations.

-

Behavioral Assays (Olfactometer)

Olfactometers are used to assess the behavioral response (attraction or repulsion) of an insect to a volatile compound in a controlled environment.[21][22]

Protocol (Y-Tube Olfactometer):

-

Apparatus Setup:

-

A Y-tube olfactometer consists of a glass or plastic tube with a single entry arm that bifurcates into two choice arms.[22]

-

Connect each choice arm to a separate air source, with the air being purified and humidified.

-

Introduce the test odorant (e.g., on filter paper) into the airflow of one arm (the "treatment" arm) and a solvent control into the other (the "control" arm).

-

-

Experimental Procedure:

-

Release a single insect at the downwind end of the entry arm.

-

Allow the insect a set amount of time to make a choice (e.g., 5-10 minutes).

-

A choice is recorded when the insect walks a certain distance into one of the choice arms.

-

Test a sufficient number of insects (e.g., 50-100) to allow for statistical analysis.

-

-

Data Analysis:

-

Calculate the percentage of insects choosing the treatment arm versus the control arm.

-

Use a chi-square test or a binomial test to determine if the observed distribution is significantly different from a 50:50 distribution (no preference).

-

A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the olfactory response of an insect to a novel compound like this compound.

Conclusion and Future Directions

The study of insect olfactory responses to ketones is a vibrant field with significant implications for pest management and our understanding of chemical ecology. While this compound remains an understudied compound, the established methodologies and extensive data available for its analogs, 4-methyl-3-heptanone and 2-heptanone, provide a clear path forward for its investigation.

Future research should prioritize:

-

Screening of this compound across a diverse range of insect species using EAG to identify any potential olfactory activity.

-

Behavioral assays to determine if the compound elicits attraction, repulsion, or other behavioral modifications.

-

Identification of the specific olfactory receptors that may detect this compound through SSR and molecular techniques.

By applying the protocols and frameworks outlined in this guide, researchers can effectively elucidate the role, if any, of this compound in the intricate world of insect chemical communication.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. srs.fs.usda.gov [srs.fs.usda.gov]

- 5. The bite of the honeybee: 2-heptanone secreted from honeybee mandibles during a bite acts as a local anaesthetic in insects and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal properties of the insect alarm pheromones, citral, 2-heptanone, and 4-methyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olfactory Behaviors Assayed by Computer Tracking Of Drosophila in a Four-quadrant Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 9. ockenfels-syntech.com [ockenfels-syntech.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and electrophysiological studies of (4S,5S)-5-hydroxy-4-methyl-3-heptanone and 4-methyl-3,5-heptanedione in male lucerne weevils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Bite of the Honeybee: 2-Heptanone Secreted from Honeybee Mandibles during a Bite Acts as a Local Anaesthetic in Insects and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation Between Amounts of 2-Heptanone and Iso-Amyl Acetate in Honeybees and their Aggressive Behaviour | Semantic Scholar [semanticscholar.org]

- 16. Pheromone reception in fruit flies expressing a moth's odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 18. youtube.com [youtube.com]

- 19. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Insect Olfactometers | Yashika Solutions [labitems.co.in]

In-Depth Technical Guide: Toxicological and Safety Profile of 4-Methyl-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 4-Methyl-2-heptanone (CAS No. 6137-06-0) is limited in publicly available literature. The following information is substantially based on data from structurally similar compounds, primarily 4-methyl-2-pentanone (also known as Methyl Isobutyl Ketone or MIBK, CAS No. 108-10-1) and 2-heptanone (CAS No. 110-43-0). This read-across approach is a common practice in toxicological assessment for data-poor chemicals. All data derived from analogue substances are clearly indicated.

Executive Summary

This compound is a flammable liquid classified as a skin and eye irritant.[1][2] Due to the scarcity of direct toxicological data, this guide provides a comprehensive safety profile based on read-across from the structural analogues 4-methyl-2-pentanone and 2-heptanone. These analogues exhibit low to moderate acute toxicity via oral, dermal, and inhalation routes. They are not considered to be skin sensitizers and are not genotoxic. Repeated exposure to high concentrations may lead to organ-specific effects, and No Observed Adverse Effect Levels (NOAELs) have been established. This document summarizes the available quantitative data, outlines experimental methodologies based on standardized OECD guidelines, and presents visual workflows and a putative metabolic pathway.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 6137-06-0 | [1] |

| Molecular Formula | C₈H₁₆O | [1] |

| Molecular Weight | 128.21 g/mol | [1] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 159.93 °C (estimated) | [4] |

| Flash Point | 44.60 °C (estimated) | [4] |

| Water Solubility | 1371 mg/L @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.350 (estimated) | [4] |

Toxicological Data (Quantitative Summary)

The following tables summarize the available quantitative toxicological data for the structural analogues of this compound.

Table 3.1: Acute Toxicity

| Substance (Analogue) | Test | Species | Route | Value | Reference |

| 4-Methyl-2-pentanone | LD₅₀ | Rat | Oral | 2080 mg/kg | [3][5][6][7][8] |

| LD₅₀ | Guinea pig | Oral | 1600 mg/kg | [5] | |

| LD₅₀ | Mouse | Oral | 2671 mg/kg | [5] | |

| LD₅₀ | Rabbit | Dermal | >3000 - 20001 mg/kg | [5][7][8] | |

| LC₅₀ | Rat | Inhalation | >8.2 - 19.7 mg/L (4h) | [7][8] | |

| 2-Heptanone | LD₅₀ | Rat | Oral | 1600 - 1670 mg/kg | [9][10][11] |

| LD₅₀ | Mouse | Oral | 730 mg/kg | [10][12] | |

| LD₅₀ | Rabbit | Dermal | 12600 µL/kg | [10] | |

| LD₅₀ | Rat | Dermal | >5000 mg/kg | [9] | |

| LC₅₀ | Rat | Inhalation | >16.7 mg/L (4h) | [9][13] | |

| LCLo | Rat | Inhalation | 4000 ppm (4h) | [14] |

Table 3.2: Irritation and Sensitization

| Substance (Analogue) | Test | Species | Result | Reference |

| 4-Methyl-2-pentanone | Skin Irritation (OECD 404) | Rabbit | Not irritating to slightly irritating | [6][7] |

| Eye Irritation (OECD 405) | Rabbit | Irritating effect | [6][7] | |

| Skin Sensitization | - | No sensitizing effects known | [7] | |

| 2-Heptanone | Skin Irritation (OECD 404) | Rabbit | Mild skin irritation | [13] |

| Eye Irritation (OECD 405) | Rabbit | Mild eye irritation | [13] | |

| Skin Sensitization (Human Maximization Test) | Human | No sensitization observed at 4% | [15] |

Table 3.3: Repeated Dose Toxicity

| Substance (Analogue) | Test Duration | Species | Route | NOAEL | Reference |

| 2-Heptanone | 13 weeks | Rat | Oral (gavage) | 20 mg/kg/day | [16] |

| up to 10 months | Rat, Monkey | Inhalation | 1239 mg/kg/day (calculated) | [16] |

Table 3.4: Genotoxicity

| Substance (Analogue) | Test | System | Result | Reference |

| 4-Methyl-2-pentanone | Ames Test (OECD 471) | S. typhimurium | Negative | [17] |

| In vivo Micronucleus (OECD 474) | Mouse | Not clastogenic | [17] | |

| 2-Heptanone | Ames Test (OECD 471) | S. typhimurium | Negative | [16][17] |

| In vitro Chromosome Aberration (OECD 473) | Chinese Hamster Ovary cells | Non-clastogenic | [16] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of the analogue substances are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (based on OECD 401)

The test substance is administered in a single dose by gavage to fasted rodents. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. A post-mortem gross necropsy is performed on all animals. The LD₅₀ is calculated if sufficient mortality occurs.

Skin Irritation/Corrosion (based on OECD 404)

A single dose of the test substance is applied to a small area of the skin of an albino rabbit.[18][19] The exposure duration is typically 4 hours.[18][19] Skin reactions, such as erythema and edema, are evaluated and scored at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

Eye Irritation/Corrosion (based on OECD 405)

A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[20] Ocular reactions, including effects on the cornea, iris, and conjunctivae, are observed and scored at 1, 24, 48, and 72 hours after application.[21][20] The reversibility of the effects is also assessed.[21]

Skin Sensitization - Local Lymph Node Assay (LLNA; based on OECD 429)

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a radiolabeled thymidine is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) of three or greater is considered a positive response.

Repeated Dose 28-Day Oral Toxicity Study (based on OECD 407)

The test substance is administered daily by gavage or in the diet/drinking water to rodents for 28 days.[1][22][23][24][25] Several dose groups and a control group are used.[1][22] Observations include clinical signs, body weight, food/water consumption, hematology, clinical biochemistry, and urinalysis. At the end of the study, a full necropsy and histopathological examination of organs are performed to determine the NOAEL.[1][22]

Bacterial Reverse Mutation Test (Ames Test; based on OECD 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).[16] The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

The test substance is administered to mice, typically twice, 24 hours apart. Bone marrow is collected at appropriate times after the last administration, and immature erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated polychromatic erythrocytes indicates clastogenic or aneugenic potential.

Diagrams and Visualizations

Experimental Workflow: In Vivo Skin Irritation Test (OECD 404)```dot

Caption: Workflow for the Ames test based on OECD Guideline 471.

Putative Metabolic Pathway of this compound

Caption: A putative metabolic pathway for this compound based on known ketone metabolism.

Signaling Pathways

There is currently no specific information available in the public domain regarding the signaling pathways directly affected by this compound or its close structural analogues at non-toxic concentrations. At high concentrations, as a solvent, it may non-specifically disrupt cell membrane integrity and function, which could secondarily affect numerous signaling pathways. Further research is required to elucidate any specific molecular targets or pathways.

Conclusion

The toxicological profile of this compound, largely inferred from data on its structural analogues, indicates that it is a flammable liquid with skin and eye irritating properties. The acute toxicity is low to moderate, and it is not considered a skin sensitizer or a genotoxic agent. A NOAEL for repeated oral exposure has been identified for the analogue 2-heptanone. Due to the significant data gaps for this compound itself, any handling and exposure should be managed with caution, adhering to the safety precautions for flammable and irritant chemicals. Further studies are warranted to establish a definitive toxicological profile for this specific substance.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. fishersci.com [fishersci.com]

- 4. oecd.org [oecd.org]

- 5. actylislab.com [actylislab.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. agilent.com [agilent.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. agilent.com [agilent.com]

- 10. southwest.tn.edu [southwest.tn.edu]

- 11. synerzine.com [synerzine.com]

- 12. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 2-Heptanone - Wikipedia [en.wikipedia.org]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. benchchem.com [benchchem.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]